molecular formula C6H14ClN3O B6278045 3-(methylamino)pyrrolidine-1-carboxamide hydrochloride CAS No. 2770368-64-2

3-(methylamino)pyrrolidine-1-carboxamide hydrochloride

Cat. No.: B6278045
CAS No.: 2770368-64-2
M. Wt: 179.65 g/mol
InChI Key: ZEPDQEYFUBYYHF-UHFFFAOYSA-N
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Description

3-(Methylamino)pyrrolidine-1-carboxamide hydrochloride is a chemical compound with a pyrrolidine ring structure. It is often used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable tool in both organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylamino)pyrrolidine-1-carboxamide hydrochloride typically involves the reaction of pyrrolidine derivatives with methylamine. One common method includes the use of carboxylic acid derivatives and coupling reagents such as (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)) in the presence of a base like Hünig’s base (iPr2NEt) to facilitate the amidation reaction . The reaction is usually carried out at room temperature, resulting in good to quantitative yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high efficiency and consistency in the production process. The use of advanced purification techniques such as crystallization and chromatography is also common to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

3-(Methylamino)pyrrolidine-1-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(Methylamino)pyrrolidine-1-carboxamide hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of 3-(methylamino)pyrrolidine-1-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

3-(Methylamino)pyrrolidine-1-carboxamide hydrochloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which allows for diverse chemical reactions and applications in various fields of research.

Properties

CAS No.

2770368-64-2

Molecular Formula

C6H14ClN3O

Molecular Weight

179.65 g/mol

IUPAC Name

3-(methylamino)pyrrolidine-1-carboxamide;hydrochloride

InChI

InChI=1S/C6H13N3O.ClH/c1-8-5-2-3-9(4-5)6(7)10;/h5,8H,2-4H2,1H3,(H2,7,10);1H

InChI Key

ZEPDQEYFUBYYHF-UHFFFAOYSA-N

Canonical SMILES

CNC1CCN(C1)C(=O)N.Cl

Purity

91

Origin of Product

United States

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